molecular formula C35H34N2O2 B6334735 (4S,4'S)-2,2'-(1,3-Diphenylpropane-2,2-diyl)bis(4-benzyl-4,5-dihydrooxazole) CAS No. 583058-02-0

(4S,4'S)-2,2'-(1,3-Diphenylpropane-2,2-diyl)bis(4-benzyl-4,5-dihydrooxazole)

Cat. No.: B6334735
CAS No.: 583058-02-0
M. Wt: 514.7 g/mol
InChI Key: XNXKGPGJFXJNKF-ACHIHNKUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4S,4’S)-2,2’-(1,3-Diphenylpropane-2,2-diyl)bis(4-benzyl-4,5-dihydrooxazole) is a complex organic compound that belongs to the class of bis(oxazoline) ligands. These compounds are known for their chiral properties and are often used in asymmetric synthesis and catalysis. The presence of multiple aromatic rings and oxazoline groups makes this compound particularly interesting for various chemical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4S,4’S)-2,2’-(1,3-Diphenylpropane-2,2-diyl)bis(4-benzyl-4,5-dihydrooxazole) typically involves the following steps:

    Formation of Oxazoline Rings: The oxazoline rings can be synthesized from amino alcohols and carboxylic acids or their derivatives under dehydrating conditions.

    Coupling Reaction: The oxazoline units are then coupled with a central 1,3-diphenylpropane-2,2-diyl core through a series of nucleophilic substitution reactions.

    Purification: The final product is purified using techniques such as recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions would be crucial to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl positions, leading to the formation of benzaldehyde or benzoic acid derivatives.

    Reduction: Reduction reactions can target the oxazoline rings, converting them into amino alcohols.

    Substitution: The aromatic rings can participate in electrophilic aromatic substitution reactions, introducing various functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under acidic or basic conditions.

Major Products

    Oxidation: Benzaldehyde, benzoic acid derivatives.

    Reduction: Amino alcohols.

    Substitution: Halogenated, nitrated, or sulfonated aromatic compounds.

Scientific Research Applications

Chemistry

    Asymmetric Synthesis: The chiral nature of the compound makes it valuable as a ligand in asymmetric catalysis, aiding in the production of enantiomerically pure compounds.

    Catalysis: Used as a catalyst in various organic transformations, including hydrogenation and hydroformylation reactions.

Biology and Medicine

    Drug Development: Potential use in the synthesis of chiral drugs and pharmaceuticals.

    Biochemical Studies: Employed in the study of enzyme mechanisms and protein-ligand interactions.

Industry

    Material Science: Utilized in the development of advanced materials with specific chiral properties.

    Polymer Chemistry: Used in the synthesis of chiral polymers and copolymers.

Mechanism of Action

The compound exerts its effects primarily through its ability to coordinate with metal ions, forming stable complexes that can act as catalysts in various chemical reactions. The oxazoline rings provide a chiral environment, facilitating enantioselective transformations. The molecular targets include transition metal centers, and the pathways involved often pertain to catalytic cycles in organic synthesis.

Comparison with Similar Compounds

Similar Compounds

  • (4S,4’S)-2,2’-(1,3-Diphenylpropane-2,2-diyl)bis(4-methyl-4,5-dihydrooxazole)
  • (4S,4’S)-2,2’-(1,3-Diphenylpropane-2,2-diyl)bis(4-ethyl-4,5-dihydrooxazole)

Uniqueness

The unique combination of benzyl groups and the specific chiral centers in (4S,4’S)-2,2’-(1,3-Diphenylpropane-2,2-diyl)bis(4-benzyl-4,5-dihydrooxazole) distinguishes it from other bis(oxazoline) ligands. This structural uniqueness imparts distinct catalytic properties and enhances its effectiveness in asymmetric synthesis.

Properties

IUPAC Name

(4S)-4-benzyl-2-[2-[(4S)-4-benzyl-4,5-dihydro-1,3-oxazol-2-yl]-1,3-diphenylpropan-2-yl]-4,5-dihydro-1,3-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H34N2O2/c1-5-13-27(14-6-1)21-31-25-38-33(36-31)35(23-29-17-9-3-10-18-29,24-30-19-11-4-12-20-30)34-37-32(26-39-34)22-28-15-7-2-8-16-28/h1-20,31-32H,21-26H2/t31-,32-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNXKGPGJFXJNKF-ACHIHNKUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(N=C(O1)C(CC2=CC=CC=C2)(CC3=CC=CC=C3)C4=NC(CO4)CC5=CC=CC=C5)CC6=CC=CC=C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H](N=C(O1)C(CC2=CC=CC=C2)(CC3=CC=CC=C3)C4=N[C@H](CO4)CC5=CC=CC=C5)CC6=CC=CC=C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H34N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

514.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.